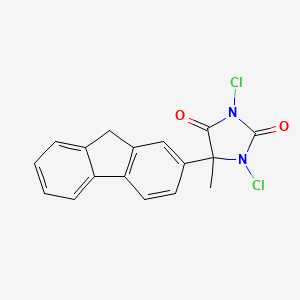
1-Cyclohexyl-3-(2-ethyl-6-methylphenyl)-1-methylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Cyclohexyl-3-(2-ethyl-6-methylphenyl)-1-methylurea is a chemical compound with the molecular formula C16H24N2O and a molecular weight of 260.382 g/mol . This compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich for early discovery researchers . It is known for its unique structure, which includes a cyclohexyl group, an ethyl group, and a methylphenyl group attached to a urea moiety.
準備方法
The synthesis of 1-Cyclohexyl-3-(2-ethyl-6-methylphenyl)-1-methylurea typically involves the reaction of cyclohexyl isocyanate with 2-ethyl-6-methylphenylamine under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or toluene to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques to obtain the desired compound in high purity .
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research settings. the general principles of large-scale organic synthesis, such as batch processing and continuous flow techniques, could be applied to its production.
化学反応の分析
1-Cyclohexyl-3-(2-ethyl-6-methylphenyl)-1-methylurea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding urea derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially yielding amine derivatives.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and inert atmospheres to prevent unwanted side reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-Cyclohexyl-3-(2-ethyl-6-methylphenyl)-1-methylurea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Researchers use this compound to study its interactions with biological molecules, such as proteins and enzymes, to understand its potential biological activity.
Medicine: Although not widely used in clinical settings, it serves as a lead compound in drug discovery programs aimed at developing new therapeutic agents.
作用機序
The mechanism of action of 1-Cyclohexyl-3-(2-ethyl-6-methylphenyl)-1-methylurea is not well-documented. like other urea derivatives, it is likely to interact with biological targets through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. Further research is needed to elucidate the specific molecular targets and pathways involved.
類似化合物との比較
1-Cyclohexyl-3-(2-ethyl-6-methylphenyl)-1-methylurea can be compared with other urea derivatives, such as:
1-Cyclohexyl-3-phenylurea: Lacks the ethyl and methyl groups, making it less hydrophobic.
1-Cyclohexyl-3-(2-methylphenyl)urea: Similar structure but lacks the ethyl group, which may affect its reactivity and biological activity.
1-Cyclohexyl-3-(2-ethylphenyl)urea: Lacks the methyl group, potentially altering its chemical properties.
The presence of both ethyl and methyl groups in this compound makes it unique, potentially enhancing its hydrophobicity and interaction with biological targets.
特性
CAS番号 |
200058-74-8 |
|---|---|
分子式 |
C17H26N2O |
分子量 |
274.4 g/mol |
IUPAC名 |
1-cyclohexyl-3-(2-ethyl-6-methylphenyl)-1-methylurea |
InChI |
InChI=1S/C17H26N2O/c1-4-14-10-8-9-13(2)16(14)18-17(20)19(3)15-11-6-5-7-12-15/h8-10,15H,4-7,11-12H2,1-3H3,(H,18,20) |
InChIキー |
XTMBPMXXWSROEI-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC=CC(=C1NC(=O)N(C)C2CCCCC2)C |
溶解性 |
35.6 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


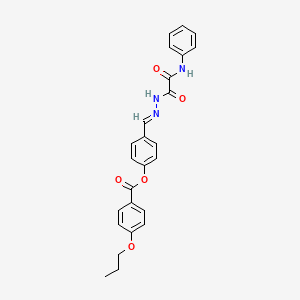
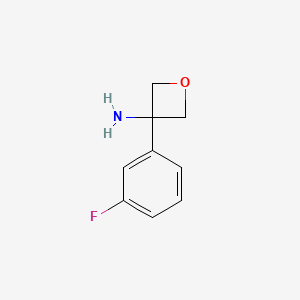
![Bicyclo[4.1.0]heptane, 7-bicyclo[4.1.0]hept-7-ylidene-](/img/structure/B11951157.png)
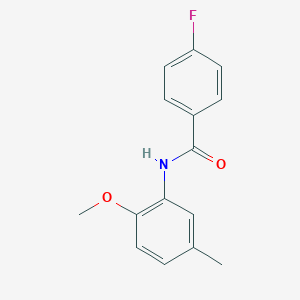

![tricyclo[10.6.0.03,10]octadeca-1(12),2,4,6,8,10,13,15,17-nonaene](/img/structure/B11951180.png)
![N-{(E)-[4-(benzyloxy)phenyl]methylidene}-4-methoxyaniline](/img/structure/B11951181.png)
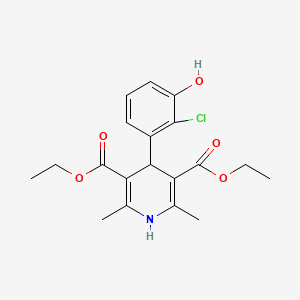
![(3aS,6R,6aS)-6-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one](/img/structure/B11951186.png)
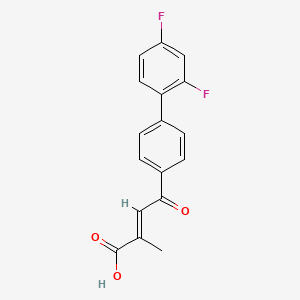
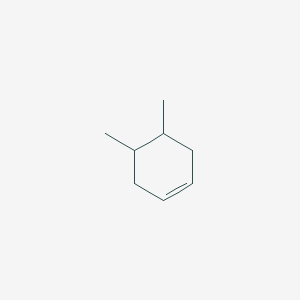
![4-[(4-Fluoroanilino)methyl]phenol](/img/structure/B11951204.png)

